(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)acrylamide
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Overview
Description
(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)acrylamide is a complex organic compound that features a benzimidazole moiety linked to a nitrophenyl acrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)acrylamide typically involves a multi-step process. One common method includes the following steps:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Acrylamide Formation: The benzimidazole derivative is then reacted with an acrylamide derivative under basic conditions to form the desired acrylamide compound.
Nitration: The final step involves the nitration of the acrylamide compound to introduce the nitro group at the para position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products
Oxidation: Formation of nitro oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting their activity. The nitrophenyl group may also contribute to the compound’s biological activity by interacting with specific sites on the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,4-Di(1H-imidazol-1-yl)benzene: A compound with similar structural features but lacking the nitrophenyl group.
4,4’-Bis(1-phenyl)-1H-phenanthro[9,10-d]imidazole: A phenanthroimidazole-based material with different electronic and optical properties.
Uniqueness
(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)acrylamide is unique due to the presence of both the benzimidazole and nitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3/c27-21(14-11-15-9-12-16(13-10-15)26(28)29)23-18-6-2-1-5-17(18)22-24-19-7-3-4-8-20(19)25-22/h1-14H,(H,23,27)(H,24,25)/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCWCAYQOHZJBZ-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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